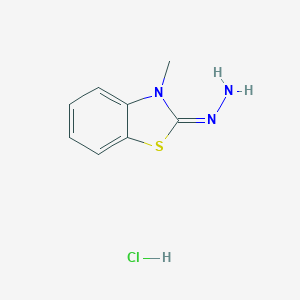

3-Methyl-2-benzothiazolinone hydrazone hydrochloride

描述

3-Methyl-2-benzothiazolinone hydrazone hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its role as a chromogenic reagent, particularly in the determination of cholesterol, benzodiazepines, and enzyme activity . This compound is also used in the synthesis of benzothiazolium azo dyes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride typically involves the reaction of 3-methyl-2-benzothiazolinone with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial-grade equipment to handle larger quantities and ensure consistent quality and yield.

化学反应分析

Types of Reactions

3-Methyl-2-benzothiazolinone hydrazone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

科学研究应用

Analytical Chemistry

Reagent for Metal Ion Detection

MBTH is widely used as a reagent for the detection of metal ions. Its ability to form colored complexes with various metals makes it valuable in environmental monitoring and quality control. For instance, it has been utilized in spectrophotometric methods to quantify metals such as copper and iron in water samples, enhancing the sensitivity and specificity of the detection process .

Case Study: Spectrophotometric Determination of Metoprolol Tartrate

A study demonstrated the use of MBTH in the oxidative coupling reaction for the determination of metoprolol tartrate through spectrophotometric methods. The method showed high sensitivity and specificity, making it suitable for pharmaceutical applications .

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates

MBTH plays a crucial role in synthesizing pharmaceutical intermediates. It is involved in various reactions that lead to the formation of active pharmaceutical ingredients (APIs). For example, it has been applied in the synthesis of dobutamine hydrochloride, showcasing its utility in drug formulation .

Case Study: Kinetic Spectrophotometric Method for Ethamsylate

Research highlighted a kinetic spectrophotometric method using MBTH for determining ethamsylate in dosage forms. This method proved effective for analyzing pharmaceutical formulations, demonstrating MBTH's importance in drug development processes .

Biochemical Research

Enzyme Inhibition Studies

MBTH is employed in biochemical research to study enzyme inhibition and metabolic pathways. It has been used to assess the activity of D-amino acid oxidase, contributing to our understanding of amino acid metabolism .

Case Study: Quantification of Hydrogen Peroxide

A sensitive enzymatic method was developed using MBTH for quantifying hydrogen peroxide catalyzed by horseradish peroxidase. The method demonstrated linearity over a specific concentration range, emphasizing MBTH's role as a chromogenic substrate in biochemical assays .

Material Science

Polymer and Coating Formulation

In material science, MBTH is utilized to enhance the properties of polymers and coatings. Its chelating ability allows for improved stability and performance of materials used in industrial applications .

Food Industry

Potential as a Preservative

Research indicates that MBTH may have applications as a food preservative due to its antimicrobial properties. Its ability to inhibit certain bacteria can help extend the shelf life of food products while maintaining safety and quality .

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Results |

|---|---|---|

| Analytical Chemistry | Metal ion detection | Effective reagent for environmental monitoring |

| Pharmaceutical Development | Synthesis of APIs | Used in formulations like dobutamine and ethamsylate |

| Biochemical Research | Enzyme inhibition studies | Assessed D-amino acid oxidase activity |

| Material Science | Polymer formulation | Enhanced material properties |

| Food Industry | Potential preservative | Inhibits bacterial growth |

作用机制

The mechanism of action of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride involves its ability to form colored complexes with specific substances. This property is utilized in chromogenic assays where the compound reacts with target molecules to produce a color change, which can be measured spectrophotometrically .

相似化合物的比较

Similar Compounds

3-Methyl-2-benzothiazolinone: This compound is structurally similar and shares some chemical properties.

Benzothiazolium azo dyes: These dyes are synthesized using 3-Methyl-2-benzothiazolinone hydrazone hydrochloride and have similar applications in industry.

Uniqueness

This compound is unique due to its specific chromogenic properties, making it particularly useful in diagnostic assays and the synthesis of dyes. Its ability to form stable colored complexes with various substances sets it apart from other similar compounds .

生物活性

3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) is a compound that has garnered attention in various fields of research due to its diverse biological activities. This article explores the biological activity of MBTH, focusing on its applications in analytical chemistry, potential therapeutic uses, and toxicity profiles.

- Chemical Formula : C₈H₉ClN₃OS

- Molecular Weight : 216.69 g/mol

- Solubility : Soluble in water, dimethyl sulfoxide, and methanol .

1. Analytical Applications

MBTH is widely used as a chromogenic reagent in analytical chemistry. It is particularly effective in:

- Determination of Cholesterol and Benzodiazepines : MBTH reacts with various biological molecules to produce colorimetric changes, allowing for quantification .

- Enzyme Activity Measurement : A notable application involves the continuous spectrophotometric method for assessing the activity of tyrosinase, where MBTH couples with quinone products to enhance sensitivity .

2. Therapeutic Potential

Research indicates that MBTH and its derivatives exhibit a range of biological activities:

- Antimicrobial and Anticancer Properties : Hydrazones, including MBTH, have shown promise as antimicrobial agents and in anticancer therapies. Studies have suggested that they can inhibit the growth of various pathogenic organisms and cancer cells .

- Antimalarial Activity : Some derivatives of hydrazones have demonstrated significant antimalarial effects in vitro and in vivo, suggesting that MBTH might also possess similar properties .

3. Toxicity and Safety Profile

The toxicity of MBTH has been characterized through various studies:

- Acute Toxicity : The compound exhibits moderate acute toxicity with LD50 values ranging from 149 mg/kg to 308 mg/kg depending on the species tested (rats and rabbits) . Symptoms of toxicity include convulsions at higher doses.

- Skin and Eye Irritation : MBTH can cause skin irritation and eye damage upon contact, indicating the need for careful handling .

Case Study 1: Enzymatic Activity Assay

A study utilized MBTH in a spectrophotometric assay to measure tyrosinase activity. The results indicated that the presence of MBTH reduced the lag phase in enzyme activity, enhancing detection sensitivity compared to traditional methods .

Case Study 2: Antimicrobial Screening

In a screening for antimicrobial agents, MBTH derivatives were tested against various bacterial strains. Results showed significant inhibition zones compared to control groups, suggesting potential for development as an antimicrobial agent .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZPVSPULCMUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884060 | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4338-98-1, 14448-67-0, 149022-15-1 | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4338-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes 3-Methyl-2-benzothiazolinone hydrazone hydrochloride a valuable reagent in analytical chemistry?

A1: this compound (MBTH) acts as a chromogenic reagent, forming colored compounds upon reaction with specific analytes. This color change enables the quantitative determination of these analytes using spectrophotometry, a widely accessible and straightforward analytical technique. [, , , ]

Q2: Can you illustrate the use of MBTH in determining specific analytes with examples from research?

A2: Certainly! Researchers have successfully employed MBTH for the spectrophotometric determination of various compounds, including:

- Thallium(III): MBTH reacts with thallium(III) in the presence of N-(1-naphthyl)-ethylenediamine dihydrochloride, producing a colored product with maximum absorbance at 590 nm. This method proved effective for analyzing thallium(III) in diverse samples, including standard reference materials, synthetic mixtures, water, and urine. []

- Formaldehyde: MBTH reacts with formaldehyde to form a hydrazone, which is then oxidized to a blue cationic dye detectable at 628 nm. This approach enabled the determination of airborne formaldehyde by sampling on MBTH-coated filters. []

- Selenium: MBTH can be oxidized by selenium in hydrochloric acid, subsequently coupling with N-(1-naphthyl)ethylenediamine dihydrochloride to yield a blue product measurable at 590 nm. This method has been used for analyzing trace selenium levels in environmental samples. []

- Captopril: MBTH, when oxidized by ferric chloride and coupled with captopril, generates a green-yellow product with absorbance at 395 nm, facilitating the kinetic spectrophotometric determination of captopril in pharmaceutical formulations. []

- Catecholamines: MBTH reacts with quinone residues (produced by oxidizing catechols) to form a stable, dark pink MBTH-quinone compound. This reaction has been utilized for sensitive detection and localization of catecholic residues in biological samples. []

Q3: What are the advantages of using MBTH-based spectrophotometric methods in analytical chemistry?

A3: MBTH-based spectrophotometric methods offer several advantages:

- Simplicity: These methods involve straightforward reactions and require only basic laboratory equipment. [, , ]

- Sensitivity: MBTH often reacts with analytes to form intensely colored products, allowing for the detection of low analyte concentrations. [, , ]

- Selectivity: MBTH demonstrates selectivity towards specific analytes, minimizing interference from other compounds present in the sample matrix. [, , ]

- Cost-effectiveness: MBTH is a relatively inexpensive reagent, making these methods economical for routine analysis. [, ]

Q4: Are there any limitations to using MBTH in analytical applications?

A4: While generally advantageous, MBTH-based methods do have certain limitations:

- Interference: Some compounds might interfere with the reaction between MBTH and the target analyte, leading to inaccurate results. Careful method optimization and validation are crucial to minimize such interferences. [, , ]

- Stability: The colored products formed in some MBTH-based reactions might have limited stability, requiring analysis within a specific timeframe. [, ]

Q5: How are researchers addressing the limitations of MBTH-based methods?

A5: Researchers are actively exploring ways to overcome the limitations of MBTH-based methods, including:

- Method optimization: Employing techniques like factorial design and response surface methodology to optimize reaction conditions and minimize interference. []

- Developing alternative reagents: Exploring new chromogenic reagents with enhanced sensitivity, selectivity, and stability. []

- Coupling with other techniques: Combining MBTH-based methods with separation techniques like high-performance liquid chromatography (HPLC) to enhance selectivity. [, ]

Q6: Has the analytical performance of MBTH-based methods been validated?

A6: Yes, various studies have validated MBTH-based methods following ICH guidelines. These validation studies assess parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the reliability and robustness of the method. [, , ]

Q7: Apart from its analytical applications, are there other areas where MBTH shows promise?

A7: While predominantly known for its role in analytical chemistry, MBTH's properties make it relevant to other research areas:

- Biochemistry: MBTH's ability to detect hydrogen peroxide (H2O2) has led to its incorporation in indicator systems for monitoring enzymatic activity. For instance, researchers have developed a glucose detection kit based on platinum-bismuth nano mimic peroxidase, which utilizes MBTH for colorimetric detection of H2O2 generated during the enzymatic oxidation of glucose. []

- Fungal Biology: Studies investigating the H2O2-producing enzyme pyranose oxidase (POD) in wood-degrading fungi have employed MBTH for measuring POD activity. This research provided insights into the role of POD in lignin degradation by these fungi. [, ]

Q8: What does the future hold for research on MBTH?

A8: As research progresses, we can anticipate further advancements in MBTH applications:

- Development of new analytical methods: Exploration of MBTH's potential for quantifying additional analytes in diverse matrices, including biological, environmental, and pharmaceutical samples. []

- Improvement of existing methods: Continuous efforts to enhance the sensitivity, selectivity, and robustness of existing MBTH-based methods for various applications. []

- Expanding applications beyond analytical chemistry: Investigating MBTH's utility in other fields like biochemistry, material science, and environmental science, leveraging its unique properties. []

- Understanding its environmental fate and impact: Conducting research to assess the environmental persistence, bioaccumulation potential, and ecotoxicological effects of MBTH. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。